molecular formula C23H28F3N5O2 B2962205 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone CAS No. 2034524-52-0

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone

Cat. No. B2962205
CAS RN: 2034524-52-0
M. Wt: 463.505
InChI Key: ZXMCQABPFYLXEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is a chemical compound with the empirical formula C7H8N2O3 . It is available in solid form .


Molecular Structure Analysis

The IUPAC name for 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine . The InChI code is 1S/C6H8N2O/c1-4-8-6(9-5-1)2-3-7-8/h2-3H,1,4-5H2 .


Physical And Chemical Properties Analysis

The molecular weight of 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is 124.14 . It has a boiling point of 241.3±9.0 C at 760 mmHg .

Scientific Research Applications

Molecular Interaction Studies

Compounds with structures related to pyrazole and piperazine have been studied for their molecular interactions with receptors, such as the CB1 cannabinoid receptor. For example, a study on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) explored its conformational dynamics and interactions with the CB1 receptor, providing insights into the structural requirements for receptor binding and activity (Shim et al., 2002).

Antimicrobial Applications

Pyrazole and isoxazole derivatives, including those with trifluoromethylphenyl and piperazinyl groups, have been synthesized and evaluated for their antibacterial and antifungal activities. Such studies contribute to the search for new antimicrobial agents amid growing resistance to existing drugs (Sanjeeva et al., 2022).

Anticancer Research

Research into the synthesis and characterization of pyrazoline derivatives, including those with phenylmethanone structures, has been conducted to explore their potential pharmacological activities, including anticancer properties. These efforts are part of a broader initiative to discover new therapeutic molecules with improved efficacy against various cancer types (Mumtaz et al., 2015).

Structural and Molecular Characterization

The synthesis and molecular structure investigations of new compounds incorporating pyrazole, piperidine, and aniline moieties, supported by X-ray crystallography and DFT calculations, exemplify the ongoing efforts to understand the structural basis of molecular properties and reactivity. Such studies are foundational for the rational design of molecules with desired biological or physical properties (Shawish et al., 2021).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 .

properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl-[4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F3N5O2/c24-23(25,26)17-3-1-4-19(15-17)29-12-10-28(11-13-29)18-5-8-30(9-6-18)21(32)20-16-27-31-7-2-14-33-22(20)31/h1,3-4,15-16,18H,2,5-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMCQABPFYLXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)N3CCC(CC3)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.